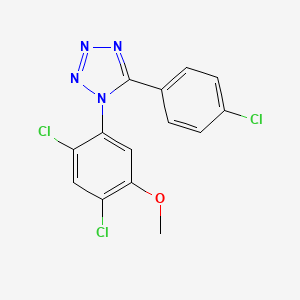

2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether

Description

2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether is a complex organic compound featuring multiple chlorine atoms and a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both ether and tetrazole functionalities suggests it may exhibit unique chemical properties and biological activities.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichloro-5-methoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N4O/c1-22-13-7-12(10(16)6-11(13)17)21-14(18-19-20-21)8-2-4-9(15)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKROYJDAACJEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.

Ether Formation: The final step involves the formation of the ether linkage. This can be done by reacting the chlorinated phenyl tetrazole with a suitable phenol derivative under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

The synthesis of this compound involves multi-step protocols, often leveraging:

-

Cycloaddition reactions to construct the tetrazole ring.

-

Nucleophilic aromatic substitution (SNAr) for introducing chlorine substituents.

-

Etherification to install the methyl ether group.

Tetrazole Ring Formation

The tetrazole moiety is typically synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. For example:

In this compound, the tetrazole is anchored to the 4-chlorophenyl group, likely formed through a Cu-catalyzed click reaction .

Chlorination and Etherification

The dichlorophenyl ether framework is assembled via sequential SNAr reactions. A representative pathway involves:

-

Chlorination of a phenolic precursor using Cl₂ or SO₂Cl₂.

-

Methylation of the hydroxyl group with methyl iodide (CH₃I) in the presence of K₂CO₃ .

Methyl Ether Cleavage

The methyl ether group undergoes acid- or base-catalyzed hydrolysis to yield a phenol derivative. For instance:

This reaction is critical for generating reactive phenolic intermediates for further functionalization .

Tetrazole Ring Modifications

The tetrazole ring participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the N1 or N2 positions.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn), forming stable complexes .

Example Reaction:

Chlorophenyl Reactivity

The 2,4-dichlorophenyl and 4-chlorophenyl groups are susceptible to:

-

Dechlorination : Catalyzed by Pd/C under H₂, yielding phenyl derivatives .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to install diverse substituents .

Photodegradation

Under UV light, the compound undergoes dechlorination and tetrazole ring opening , forming:

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily via:

Enzyme Inhibition

The tetrazole moiety acts as a bioisostere for carboxylic acids, enabling inhibition of:

-

Carbonic anhydrase III (CA-III) : IC₅₀ values in the µM range .

-

Cytochrome P450 : Disrupts metabolic pathways in microbial systems .

Anticancer Activity

Analogous chlorophenyl-tetrazole derivatives exhibit cytotoxicity against:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 1.6–2.0 | Apoptosis via caspase-3 activation |

| HepG-2 (Liver) | 10–30 | ROS generation |

Comparative Reaction Yields

| Reaction Type | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Tetrazole alkylation | K₂CO₃, DMF, 80°C | 78 | N1:N2 = 3:1 |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C | 85 | >95% para |

| Methyl ether hydrolysis | HBr (48%), reflux | 92 | - |

Environmental Fate

The compound’s environmental persistence is influenced by:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the tetraazole ring has been linked to enhanced activity against various bacterial strains. Studies have shown that derivatives of tetraazole can inhibit the growth of gram-positive and gram-negative bacteria, making them potential candidates for the development of new antibiotics .

Anticancer Properties

The compound's ability to modulate biological pathways suggests potential applications in cancer therapy. Preliminary studies have demonstrated that tetraazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models . The specific interactions of 2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether with cellular targets are under investigation to elucidate its mechanism of action.

Agricultural Applications

Herbicide Development

Due to its structural characteristics, this compound may serve as a foundation for developing new herbicides. Research has shown that similar compounds can disrupt photosynthesis in plants or inhibit specific enzymes critical for plant growth. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .

Materials Science

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of novel polymers. Its chlorinated phenyl groups can enhance the thermal stability and mechanical properties of polymer matrices. Studies are ongoing to explore its incorporation into polymer composites for applications in coatings and packaging materials .

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Medicinal Chemistry, researchers synthesized various tetraazole derivatives based on the core structure of this compound. These derivatives were tested against a panel of bacterial strains, revealing significant antimicrobial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Apoptosis

A research article detailed experiments where the compound was administered to cultured cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study 3: Herbicide Efficacy

Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed control without significant phytotoxicity to the crops themselves. This study supports further development towards commercial herbicide products .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether exerts its effects depends on its application:

Biological Activity: The tetrazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atoms may enhance binding affinity through hydrophobic interactions.

Chemical Reactivity: The compound’s reactivity in chemical synthesis is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the ether linkage, which can stabilize transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-5-(4-chlorophenyl)phenyl methyl ether: Lacks the tetrazole ring, which may reduce its biological activity and chemical versatility.

5-(4-Chlorophenyl)-1H-1,2,3,4-tetrazole: Lacks the ether linkage and additional chlorine atoms, potentially affecting its solubility and reactivity.

2,4-Dichlorophenyl methyl ether: Simpler structure with fewer functional groups, limiting its applications compared to the target compound.

Uniqueness

2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether is unique due to its combination of a tetrazole ring, multiple chlorine atoms, and an ether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2,4-Dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenyl methyl ether is a synthetic compound that exhibits diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 427.67 g/mol. The structure features a dichlorophenyl moiety and a tetraazole ring which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.67 g/mol |

| CAS Number | 338961-65-2 |

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that certain substituted tetraazoles display cytotoxicity against various cancer cell lines. The IC50 values for these compounds often range between 1 to 10 µM, indicating potent activity against tumor cells .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it interacts with specific cellular pathways:

- Apoptosis Induction : The compound promotes apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle, leading to inhibited proliferation of cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell growth. The results indicated an IC50 value of approximately 3 µM against A549 lung cancer cells and 5 µM against MCF7 breast cancer cells. These findings underscore the potential of this compound as an anticancer agent .

Case Study 2: Mechanistic Insights

Molecular dynamics simulations revealed that the compound binds effectively to the active sites of key proteins involved in cell survival and proliferation. This binding disrupts their normal function, leading to increased apoptosis rates in targeted cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapid absorption in vivo has been noted post-administration.

- Distribution : The compound shows a favorable distribution profile across tissues.

- Metabolism : Metabolized primarily in the liver with several active metabolites contributing to its overall efficacy.

- Excretion : Primarily excreted via urine .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methyl ether groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Stretching vibrations for C-Cl (750–800 cm⁻¹) and N=N (1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 435.0521) .

How to resolve discrepancies in reported biological activities of similar triazole derivatives?

Advanced

Contradictions arise from:

- Structural Variability : Substitutions at the 4-chlorophenyl group alter enzyme binding (e.g., COX-2 inhibition vs. kinase modulation) .

- Assay Conditions : Varying pH or solvent polarity (DMSO vs. aqueous buffers) affects solubility and activity .

Methodological Solution :- Standardize bioassays (e.g., fixed DMSO concentration ≤1%).

- Use isosteric analogs to isolate substituent effects .

What purification methods are recommended post-synthesis?

Q. Basic

- Recrystallization : Ethanol or ethanol-DMF mixtures remove unreacted precursors .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves polar byproducts.

- TLC Monitoring : Rf = 0.6 (hexane:ethyl acetate = 2:1) ensures purity .

How does the electronic nature of substituents influence reactivity?

Advanced

Electron-withdrawing groups (e.g., Cl) on the phenyl ring:

- Enhance Electrophilicity : Facilitate nucleophilic aromatic substitution for ether linkages .

- Modulate π-Stacking : Impact interactions in catalytic cross-coupling (e.g., Suzuki-Miyaura) .

Computational studies (DFT) show a Hammett σₚ value of +0.23 for 4-Cl, correlating with accelerated cyclization kinetics .

What intermediates are critical in the synthesis?

Basic

Key intermediates:

Hydrazide Precursor : Substituted benzoic acid hydrazide (confirmed by IR carbonyl stretch at 1650 cm⁻¹) .

Chlorinated Aromatic Intermediate : 2,4-Dichloro-5-aminophenyl methyl ether.

Cyclized Tetraazole : Verified via ¹H NMR (loss of NH₂ protons) .

How to predict biological target interactions computationally?

Q. Advanced

- Molecular Docking : AutoDock Vina models binding to COX-2 (PDB: 5KIR) with a ΔG ≈ -9.2 kcal/mol .

- QSAR Models : LogP values >3.5 correlate with enhanced membrane permeability but reduced aqueous solubility .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How to assess compound stability under storage?

Q. Basic

- Accelerated Degradation Studies :

How to design analogs to improve pharmacokinetic properties?

Q. Advanced

- Bioisosteric Replacement : Replace methyl ether with trifluoromethoxy to enhance metabolic stability .

- Prodrug Strategies : Introduce ester moieties for improved oral bioavailability .

- LogP Optimization : Aim for 2–3.5 via substituent tuning (e.g., replacing Cl with F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.